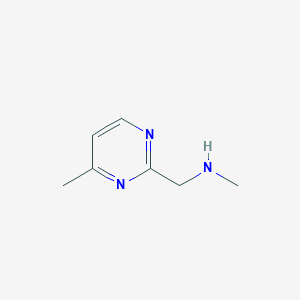

2-(Methylaminomethyl)-4-methylpyrimidine

Description

2-(Methylaminomethyl)-4-methylpyrimidine is a pyrimidine derivative featuring a methylaminomethyl (-CH2-NH-CH3) substituent at the 2-position and a methyl (-CH3) group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry and material science due to their structural versatility. For instance, substituted pyrimidines, such as 2-amino-4-methylpyrimidine, are known for antimicrobial and antimalarial activities . The methylaminomethyl group in the target compound likely enhances its solubility and binding affinity compared to simpler substituents, making it a candidate for drug development or material synthesis .

Properties

IUPAC Name |

N-methyl-1-(4-methylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-3-4-9-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYAKECUJPREHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylaminomethyl)-4-methylpyrimidine typically involves the reaction of 2-chloromethyl-4-methylpyrimidine with methylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylaminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Methylaminomethyl)-4-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-(Methylaminomethyl)-4-methylpyrimidine, with the molecular formula , features a pyrimidine ring substituted with a methylaminomethyl group at the 2-position and a methyl group at the 4-position. This unique structure contributes to its reactivity and utility in synthesizing other compounds.

1.1. Anticancer Activity

Recent studies have highlighted the potential of this compound in developing anticancer agents. For example, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxic effects on ovarian cancer cells through proteasome-dependent mechanisms, suggesting a promising avenue for cancer treatment .

1.2. Antibacterial Properties

The compound has also shown antibacterial activity against resistant strains of bacteria. Research indicates that modifications of the pyrimidine structure can lead to compounds with enhanced activity against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. In vitro tests revealed that specific derivatives exhibited high zones of inhibition, indicating their potential as novel antibacterial agents .

2.1. Vitamin B1 Synthesis

This compound serves as an intermediate in the synthesis of vitamin B1 (thiamine). The synthesis involves several steps where this compound acts as a key precursor, facilitating the formation of thiamine through various chemical transformations . The efficiency of this process is critical given the increasing demand for vitamin B1 in dietary supplements and pharmaceuticals.

Agrochemical Applications

The compound's structural properties make it suitable for developing agrochemicals, including herbicides and fungicides. Its ability to act as a building block in synthesizing more complex molecules allows for the creation of effective agricultural products that can enhance crop yield and resistance to pests .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative A | Anticancer | Ovarian Cancer | 5.1 | |

| Derivative B | Antibacterial | ESBL E. coli | 13 | |

| Derivative C | Antiviral | Influenza Virus | 8.0 |

Table 2: Synthesis Pathways for Vitamin B1

| Step Number | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | This compound | Alkylation | Intermediate A |

| 2 | Intermediate A | Reduction | Thiamine |

| 3 | Thiamine | Formulation | Vitamin B1 |

Mechanism of Action

The mechanism of action of 2-(Methylaminomethyl)-4-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-methylpyrimidine

- Structure: Amino (-NH2) at C2 and methyl at C4.

- Synthesis : Typically synthesized via O-alkylation of hydroxybenzaldehyde followed by condensation with 4,6-dimethylpyrimidine, achieving yields >90% under optimized conditions .

- Applications: Exhibits antimalarial activity (IC50 values in the nanomolar range) and antimicrobial properties .

4-Amino-5-hydroxymethyl-2-methylpyrimidine

- Structure: Amino at C4, hydroxymethyl (-CH2OH) at C5, and methyl at C2.

- Synthesis : Derived via phosphorylation reactions; serves as a diphosphate derivative analog of vitamin B1 (thiamine) .

- Applications : Acts as a thiamine antagonist and is studied in metabolic pathway inhibition .

2-(Carboxymethylthio)-4-methylpyrimidine

- Structure : Carboxymethylthio (-S-CH2-COOH) at C2 and methyl at C4.

- Synthesis : Synthesized via thioether formation, achieving 97% purity in commercial batches .

- Applications : Demonstrates antifungal activity against Candida albicans (MIC: 8–16 µg/mL) .

2-Methylpyridine Derivatives

- Structure: Pyridine analogs with methyl groups (e.g., 2-amino-4-methylpyridine).

- Synthesis : Prepared via lithiation and coupling reactions; steric hindrance can reduce yields (e.g., 30% for pyrazine derivatives) .

- Applications : Used in NADPH oxidase inhibitors and anti-inflammatory agents .

Key Observations :

- Synthetic Efficiency: Pyrimidine derivatives with electron-donating groups (e.g., methyl, amino) exhibit higher reactivity in condensation reactions compared to pyrazines .

- Activity Trends: Substitutions at C2 (e.g., amino, methylaminomethyl) correlate with antimicrobial activity, while bulkier groups (e.g., carboxymethylthio) enhance antifungal properties .

Optical and Thermal Properties

- Thermal Stability: Methylaminomethyl groups may improve thermal stability compared to amino or hydroxymethyl substituents due to reduced hydrogen bonding .

Biological Activity

2-(Methylaminomethyl)-4-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted at the 2-position with a methylaminomethyl group and at the 4-position with a methyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the nucleophilic substitution of 2-chloromethyl-4-methylpyrimidine with methylamine under reflux conditions in solvents like ethanol or methanol. This process can be optimized for industrial production by adjusting reaction parameters such as temperature and pressure to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This compound may modulate the activity of these molecular targets, influencing various biochemical pathways. Notably, its interaction with transglutaminase 2 (TG2) has been highlighted in research, where it acts as a reversible inhibitor, thus impacting processes related to cancer cell migration and fibrotic diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has been explored for its potential to inhibit TG2, which plays a significant role in cancer progression. In vitro studies have demonstrated that compounds similar to this compound can reduce TG2 levels in ovarian cancer cells, suggesting a promising avenue for therapeutic development .

- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial properties, although detailed studies are needed to confirm its efficacy against specific pathogens.

- Ligand Activity : It has been investigated as a ligand in biochemical assays, indicating its potential utility in drug discovery and development.

Case Studies

Several studies have documented the effects of this compound on cellular models:

- Ovarian Cancer Cell Studies : In research focusing on ovarian cancer, compounds derived from this pyrimidine exhibited dose-dependent inhibition of TG2 activity, leading to reduced cell migration. The degradation of TG2 was observed to be maximal at higher concentrations after specific treatment durations .

- Protein Interaction Studies : Binding studies using isothermal calorimetry revealed that modifications to the compound could enhance its binding affinity to TG2. For instance, derivatives showed varying degrees of inhibition, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-4-methylpyrimidine | Amino group instead of methylamino group | Potentially similar anticancer activity |

| 2-(Methylaminomethyl)-5-methylpyrimidine | Variation at the 5-position | Investigated for different receptor interactions |

| 2-(Methylaminomethyl)-4-ethylpyrimidine | Ethyl substitution at the 4-position | Explored for antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.